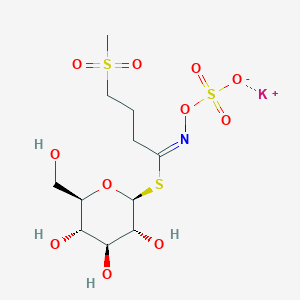![molecular formula C22H12N2 B091319 3,18-diazahexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1,3,5,7,9(23),10,12(24),13,15,17,19,21-dodecaene CAS No. 16566-64-6](/img/structure/B91319.png)
3,18-diazahexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1,3,5,7,9(23),10,12(24),13,15,17,19,21-dodecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NAPHTHO(1,8-gh:4,5-g’h’)DIQUINOLINE is a complex organic compound with the molecular formula C₂₂H₁₂N₂. It is also known by other names such as 3,14-Diazabenzo(d,l)pyrene and 1,12-Diazadibenzo(a,i)pyrene . This compound is characterized by its unique structure, which includes two quinoline units fused with a naphthalene ring system. It has a molecular weight of 304.344 g/mol and a boiling point of 577.9°C at 760 mmHg .
Métodos De Preparación
The synthesis of NAPHTHO(1,8-gh:4,5-g’h’)DIQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve high temperatures and the use of catalysts to facilitate the formation of the fused ring system . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Análisis De Reacciones Químicas
NAPHTHO(1,8-gh:4,5-g’h’)DIQUINOLINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline units into more saturated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
NAPHTHO(1,8-gh:4,5-g’h’)DIQUINOLINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment due to its ability to intercalate with DNA.
Mecanismo De Acción
The mechanism of action of NAPHTHO(1,8-gh:4,5-g’h’)DIQUINOLINE involves its ability to intercalate with DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the replication and transcription processes, leading to cell death. The molecular targets include the DNA double helix, and the pathways involved are related to DNA damage response and repair mechanisms .
Comparación Con Compuestos Similares
NAPHTHO(1,8-gh:4,5-g’h’)DIQUINOLINE is unique due to its fused ring structure, which imparts specific chemical and physical properties. Similar compounds include:
- 1,12-Diazadibenzo(a,i)pyrene
- Dipyrido(2,3-d,2,3-l)pyrene
- Naphtho(1,8-sh:4,5-s’h’)diquinoline
These compounds share structural similarities but differ in their specific arrangements and functional groups, leading to variations in their reactivity and applications.
Propiedades
Número CAS |
16566-64-6 |
|---|---|
Fórmula molecular |
C22H12N2 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
3,18-diazahexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1,3,5,7,9(23),10,12(24),13,15,17,19,21-dodecaene |
InChI |
InChI=1S/C22H12N2/c1-3-15-11-13-5-6-14-12-16-4-2-10-24-22(16)18-8-7-17(19(13)20(14)18)21(15)23-9-1/h1-12H |
Clave InChI |
FZCBKDCBHRBVNQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC3=C4C(=C2N=C1)C=CC5=C6C(=CC(=C54)C=C3)C=CC=N6 |
SMILES canónico |
C1=CC2=CC3=C4C(=C2N=C1)C=CC5=C6C(=CC(=C54)C=C3)C=CC=N6 |
| 16566-64-6 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


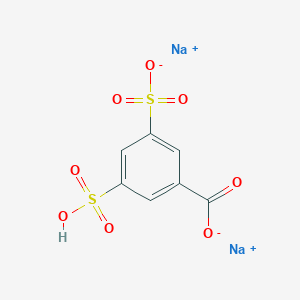
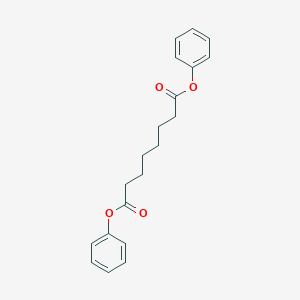
![Trimethyl-[[4-(trimethylsilylmethyl)phenyl]methyl]silane](/img/structure/B91244.png)
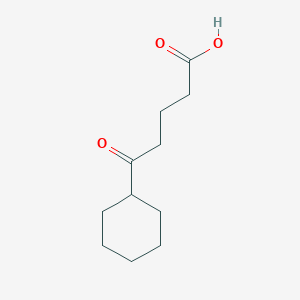
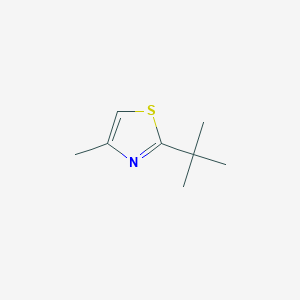
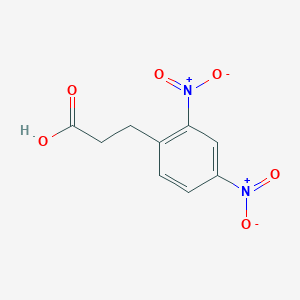
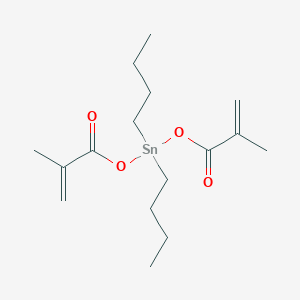
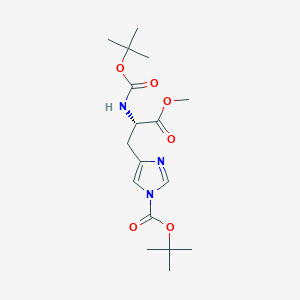

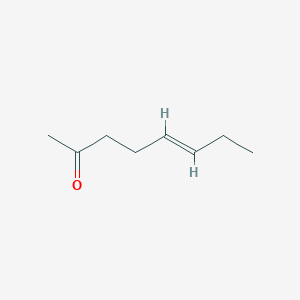
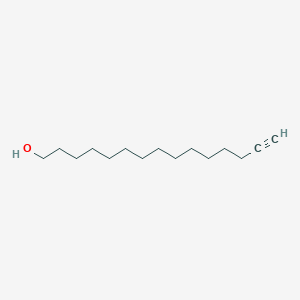
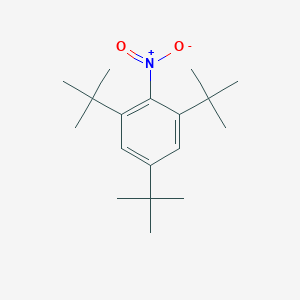
![4-(4-tetracyclo[6.2.1.13,6.02,7]dodecanyl)tetracyclo[6.2.1.13,6.02,7]dodecane](/img/structure/B91261.png)
